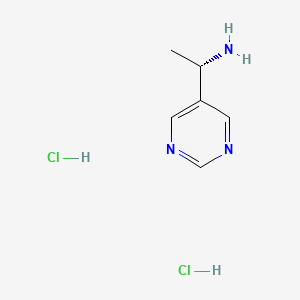

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

Description

Properties

Molecular Formula |

C6H11Cl2N3 |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m0../s1 |

InChI Key |

VHCNUKIFCVDWKT-XRIGFGBMSA-N |

Isomeric SMILES |

C[C@@H](C1=CN=CN=C1)N.Cl.Cl |

Canonical SMILES |

CC(C1=CN=CN=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of (1S)-1-pyrimidin-5-ylethanamine dihydrochloride typically involves the formation of the chiral ethanamine moiety attached to the pyrimidine ring at the 5-position. The key steps include:

- Preparation or procurement of a suitable pyrimidine-5-carbaldehyde or equivalent intermediate.

- Stereoselective amination or reductive amination with a chiral amine source or chiral auxiliary.

- Salt formation with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and crystallinity.

Reductive Amination Approach

One common and effective method for synthesizing (1S)-1-pyrimidin-5-ylethanamine involves reductive amination of pyrimidine-5-carbaldehyde with a chiral amine or chiral amine equivalent. The process is as follows:

- Starting Materials: Pyrimidine-5-carbaldehyde and a chiral amine such as (S)-1-phenylethylamine.

- Reaction Conditions: The aldehyde and amine are reacted in a suitable solvent (ethanol or methanol) under mild heating to form an imine intermediate.

- Reduction: The imine is then reduced using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the chiral amine.

- Purification: The product is isolated and purified by crystallization or chromatography.

- Salt Formation: Treatment with hydrochloric acid generates the dihydrochloride salt, which is isolated as a crystalline solid.

This method provides good stereochemical control and yields high-purity product suitable for pharmaceutical applications.

Alternative Synthetic Routes

Other synthetic routes reported for similar pyrimidine ethanamine derivatives include:

- Chiral Pool Synthesis: Starting from naturally occurring chiral building blocks such as (S)-alanine derivatives, followed by pyrimidine ring functionalization.

- Asymmetric Catalysis: Employing chiral catalysts to induce stereoselective amination of pyrimidine intermediates.

- Resolution Methods: Synthesizing racemic mixtures followed by chiral resolution using diastereomeric salt formation or chromatography.

However, reductive amination remains the most practical and widely used approach for preparing (1S)-1-pyrimidin-5-ylethanamine dihydrochloride due to its operational simplicity and scalability.

Reaction Conditions and Optimization

The reaction conditions for reductive amination are optimized to maximize yield and enantiomeric purity:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or methanol | Protic solvents facilitate imine formation |

| Temperature | Room temperature to 50°C | Mild heating accelerates reaction |

| Reducing Agent | Sodium cyanoborohydride or sodium triacetoxyborohydride | Selective reduction of imine over aldehyde |

| Reaction Time | 2 to 24 hours | Depends on scale and temperature |

| Molar Ratios | 1:1 to 1:1.2 (aldehyde:amine) | Slight excess of amine improves conversion |

| pH Control | Slightly acidic to neutral during reduction | Prevents side reactions |

The product's stereochemistry is confirmed by nuclear magnetic resonance spectroscopy and chiral chromatography analysis to ensure the (1S) configuration is maintained.

Purification and Salt Formation

After synthesis, the free base amine is converted into the dihydrochloride salt to improve stability and facilitate handling:

- The crude amine is dissolved in anhydrous ethanol or isopropanol.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.

- The dihydrochloride salt precipitates as a crystalline solid.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

This salt formation step enhances the compound's shelf life and solubility profile for downstream pharmaceutical formulation.

Summary Table of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Aldehyde Preparation | Obtain pyrimidine-5-carbaldehyde | Commercial or synthesized | Aldehyde intermediate |

| Reductive Amination | Reaction with (S)-1-phenylethylamine and reducing agent | Ethanol, sodium cyanoborohydride, mild heat | (1S)-1-pyrimidin-5-ylethanamine free base |

| Purification | Crystallization or chromatography | Suitable solvents | Pure chiral amine |

| Salt Formation | Reaction with hydrochloric acid | HCl gas or aqueous HCl | (1S)-1-pyrimidin-5-ylethanamine dihydrochloride salt |

Research and Industrial Relevance

This preparation method is well-established and scalable, making it suitable for both laboratory synthesis and industrial production. The dihydrochloride salt form is preferred in pharmaceutical contexts due to enhanced stability and ease of formulation. Advanced techniques such as continuous flow synthesis may be employed industrially to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1S)-1-pyrimidin-5-ylethanamine dihydrochloride, also known as (R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride, is a chiral organic compound with potential applications in medicinal chemistry and biological research. It features a pyrimidine ring attached to an ethanamine moiety and has the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of approximately 196.07 g/mol. The uniqueness of this compound lies in its specific chiral configuration and the pyrimidine moiety, which may give it distinct biological activities compared to similar compounds.

Scientific Research Applications

(R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride has applications across various fields due to its potential biological activities, including enzyme inhibition and receptor binding. Studies focus on its interactions with different biological targets, such as enzymes and receptors, which may lead to significant biological effects.

Potential Therapeutic Applications

In medicine, similar compounds are explored for potential therapeutic applications. Research indicates that (R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride exhibits potential biological activities, making it a candidate for further investigation in therapeutic contexts. The compound's mechanism of action typically involves interaction with specific molecular targets, modulating their activity and leading to various biological effects. Pyrimidine derivatives, in general, exhibit a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry .

Enzyme Inhibition

The phenylpyrimidine derivative pyrimethamine and its congeners inhibit the enzyme dihydrofolate reductase and are of interest as antiproliferative agents .

Structural and Binding Studies

Structural studies on bioactive compounds, including pyrimethamine derivatives, investigate their interactions with enzymes like Escherichia coli dihydrofolate reductase using molecular modeling techniques . These studies help understand the equilibrium conformations and binding affinities of these compounds .

Anti-fibrosis Activity

Some novel 2-(Pyridin-2-yl) pyrimidine derivatives have shown anti-fibrosis activity and effectively inhibited the expression of collagen .

Development of Anti-fibrotic Drugs

Studies suggest that certain pyrimidine compounds might be developed as novel anti-fibrotic drugs .

Mechanism of Action

The mechanism of action of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine vs. Pyridine Derivatives

Pyrimidine and pyridine rings differ in nitrogen content (pyrimidine: 2 nitrogen atoms; pyridine: 1 nitrogen atom), influencing electronic properties and binding interactions. For example:

- (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS 1391450-63-7): The pyridine ring with a bromo substituent introduces steric bulk and lipophilicity, which could alter membrane permeability .

Substituent Effects

- Methoxy Derivatives : (1S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 1956434-78-8) demonstrates how electron-donating groups like methoxy can modulate solubility and metabolic stability .

Chain Length and Stereochemistry

- Enantiomeric Specificity : The (1S)-configuration in the target compound may confer selectivity for chiral biological targets, as seen in (R)- and (S)-pyridinyl ethanamine derivatives () .

Physicochemical Properties

Biological Activity

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride, also known as 1-pyrimidin-5-yl-ethylamine dihydrochloride, is a chiral organic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10Cl2N3

- Molecular Weight : Approximately 192.07 g/mol

- Structure : The compound features a pyrimidine ring attached to an ethylamine group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the amine functional group enhances its ability to form hydrogen bonds, facilitating binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to cancer and neurological disorders.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound has been investigated for its potential to combat various bacterial strains, particularly those resistant to conventional antibiotics.

- Neuroprotective Effects : Preliminary research suggests that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against various strains of Staphylococcus aureus. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both methicillin-sensitive and methicillin-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.